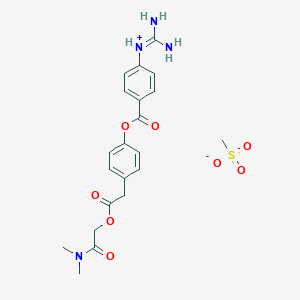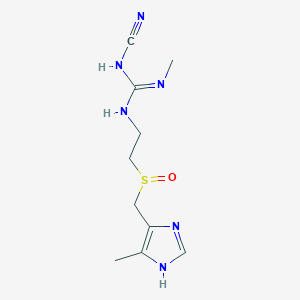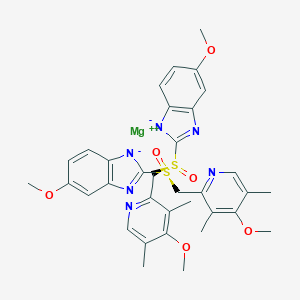
Famotidine dimer
Übersicht
Beschreibung
Famotidine is a histamine H2 receptor antagonist used to treat stomach ulcers (gastric and duodenal), erosive esophagitis (heartburn or acid indigestion), and gastroesophageal reflux disease (GERD) . It is also used to treat certain conditions where there is too much acid in the stomach .
Synthesis Analysis
Pharmaceutical processes, such as grinding, compression, and heating temperature have a significant effect on the polymorphic transformation of Famotidine .Molecular Structure Analysis
The molecular structure of Famotidine is complex and specific. It is primarily administered as a treatment for gastroesophageal reflux disease (GERD) and related foregut disorders attributable to acid hypersecretion .Chemical Reactions Analysis
Famotidine forms an octahedral complex at pH 4 where it acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex. Spectroscopic and thermal data are consistent with single crystal X-ray diffraction structural elucidation .Physical And Chemical Properties Analysis
Famotidine has three known polymorphs (forms A, B, and C), which differ in their physicochemical properties. Form B is pharmaceutically preferred because it shows better biopharmaceutical properties .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Famotidine has been investigated for its inhibitory action on carbonic anhydrases (CAs), including several human and Helicobacter pylori CAs. Research suggests that it could be a nanomolar inhibitor of these enzymes. The structural analysis of famotidine bound to human CAs revealed insights into its mechanism of CA inhibition. This finding opens the possibility of developing novel antibacterials targeting CAs (Angeli, Ferraroni, & Supuran, 2018).
Solution-state NMR Spectroscopy
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study famotidine, clarifying the acid–base properties and molecular structure of the compound. Detailed NMR experiments have provided comprehensive insights into the chemical structure and protonation sites of famotidine (Marosi et al., 2012).
Proniosome Formulation
A study on the development of a proniosomal system for famotidine aimed to efficiently deliver the drug over an extended period. This system demonstrated potential for prolonged drug delivery and showed good stability characteristics, making it a promising vehicle for famotidine administration (Mokale et al., 2016).
Cocrystal Engineering
Cocrystal engineering has been applied to improve the phase stability of famotidine under physiological pH conditions. By synthesizing cocrystals with xanthine derivatives, researchers aimed to enhance the stability of famotidine and reduce its degradation in acidic environments, demonstrating the potential of cocrystal engineering in pharmaceutical development (Saikia et al., 2019).
Electrochemical Analysis
Voltammetric techniques, including square wave adsorptive stripping voltammetry, have been used for electrochemical studies of famotidine. This method allowed for the sensitive determination of famotidine in solutions, showcasing an analytical application in monitoring drug concentrations (Skrzypek et al., 2005).
Glycogen Synthase Kinase-3β Inhibition
Investigations into famotidine as an inhibitor of glycogen synthase kinase-3β (GSK-3β) suggest a potential mechanism for its hypoglycemic side effects. This study combined docking simulations, enzyme inhibition assays, and glycogen sparing studies, highlighting famotidine's role in modulating glycogen metabolism (Mohammad et al., 2013).
Nanosuspension Preparation
Research on preparing famotidine nanosuspensions has been conducted to enhance its dissolution rate due to low water solubility. The development of these nanosuspensions demonstrated significant improvements in drug release profiles, highlighting the utility of nanotechnology in pharmaceutical formulations (Malik & Maraie, 2018).
Zukünftige Richtungen
Famotidine is used to treat and prevent ulcers in the stomach and intestines. It also treats conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome. Famotidine also treats gastroesophageal reflux disease and other conditions in which acid backs up from the stomach into the esophagus, causing heartburn .
Eigenschaften
IUPAC Name |
2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRXZFHNRLQONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N11O2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237600 | |
| Record name | Famotidine dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Famotidine dimer | |
CAS RN |
89268-62-2 | |
| Record name | Famotidine dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famotidine dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOTIDINE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)






![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)


